Pentaerythritol

Description

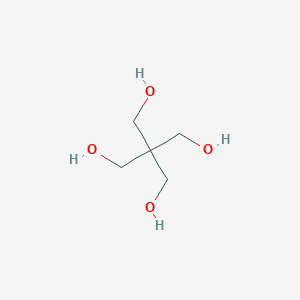

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,2-bis(hydroxymethyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O4/c6-1-5(2-7,3-8)4-9/h6-9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXZMFSXDPGVJKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)(CO)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O4, C(CH2OH)4 | |

| Record name | PENTAERYTHRITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8974 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PENTAERYTHRITOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1383 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | pentaerythritol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Pentaerythritol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54640-10-7 | |

| Record name | 1,3-Propanediol, 2,2-bis(hydroxymethyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54640-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2026943 | |

| Record name | Pentaerythritol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pentaerythritol is an odorless white solid. Sinks and mixes slowly with water. (USCG, 1999), Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, Colorless to white, crystalline, odorless powder. [Note: Technical grade is 88% monopentaerythritol & 12% dipentaerythritol.]; [NIOSH], COLOURLESS-TO-WHITE ODOURLESS CRYSTALLINE POWDER., Colorless to white, crystalline, odorless powder., Colorless to white, crystalline, odorless powder. [Note: Technical grade is 88% monopentaerythritol & 12% dipentaerythritol.] | |

| Record name | PENTAERYTHRITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8974 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Propanediol, 2,2-bis(hydroxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentaerythritol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/586 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PENTAERYTHRITOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1383 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PENTAERYTHRITOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/140 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Pentaerythritol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0485.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Sublimes (NIOSH, 2023), Sublimes, BP: 276 °C at 30 mm Hg, at 4kPa: 276 °C | |

| Record name | PENTAERYTHRITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8974 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentaerythritol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/872 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PENTAERYTHRITOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1383 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PENTAERYTHRITOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/140 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Pentaerythritol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0485.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

About 240 °C (open cup), 240 °C o.c. | |

| Record name | Pentaerythritol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/872 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PENTAERYTHRITOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1383 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

6 % at 59 °F (NIOSH, 2023), Insoluble in ethyl ether, benzene, Soluble in ethanol, glycerol, ethylene glycol, formamide. Insoluble in acetone, benzene, paraffin, ether, carbon tetrachloride, 1 gram dissolves in 18 mL water at 15 °C, Slightly soluble in alcohol; insoluble in benzene, ether, carbon tetrachloride and petroleum ether, In water, 72,300 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 2.5, (59 °F): 6% | |

| Record name | PENTAERYTHRITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8974 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentaerythritol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/872 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PENTAERYTHRITOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1383 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Pentaerythritol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0485.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.39 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.399 at 25 °C/4 °C, Relative density (water = 1): 1.4, 1.38 | |

| Record name | PENTAERYTHRITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8974 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentaerythritol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/872 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PENTAERYTHRITOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1383 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PENTAERYTHRITOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/140 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Pentaerythritol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0485.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 4.7 | |

| Record name | PENTAERYTHRITOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1383 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

8e-08 mmHg (NIOSH, 2023), Vapor pressure, Pa at 20 °C: 0.013, 0.00000008 mmHg | |

| Record name | PENTAERYTHRITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8974 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PENTAERYTHRITOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1383 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PENTAERYTHRITOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/140 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Pentaerythritol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0485.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Ditetragonal crystals from dilute hydrochloric acid, White, crystalline powder, Colorless to white, crystalline powder [Note: Technical grade is 88% monopentaerythritol & 12% dipentaerythritol]. | |

CAS No. |

115-77-5 | |

| Record name | PENTAERYTHRITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8974 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentaerythritol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentaerythritol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentaerithrityl | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13526 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PENTAERYTHRITOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8100 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediol, 2,2-bis(hydroxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentaerythritol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentaerythritol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.732 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTAERYTHRITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SU420W1S6N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pentaerythritol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/872 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-Diacylglycerol-LD-PE-pool | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062269 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PENTAERYTHRITOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1383 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PENTAERYTHRITOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/140 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Pentaerythritol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/RZ25FE90.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

502 °F (USCG, 1999), 258 °C, 260 °C, 500 °F (sublimes), 500 °F (Sublimes) | |

| Record name | PENTAERYTHRITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8974 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentaerythritol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/872 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PENTAERYTHRITOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1383 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PENTAERYTHRITOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/140 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Pentaerythritol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0485.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Chemical and physical properties of monopentaerythritol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monopentaerythritol, a polyhydric alcohol with the chemical formula C(CH₂OH)₄, is a versatile and pivotal intermediate in the chemical industry.[1][2] Its unique symmetrical structure, containing four primary hydroxyl groups, imparts a range of desirable properties, making it a valuable building block in the synthesis of numerous materials.[3] This technical guide provides an in-depth overview of the chemical and physical properties of monothis compound, its synthesis, and the analytical methods for its characterization, tailored for professionals in research, development, and pharmaceuticals.

Chemical and Physical Properties

Monothis compound is a white, odorless, crystalline solid at room temperature.[1][4] The technical grade product is typically composed of 88% monothis compound and 12% dithis compound.[5] It is a stable compound under normal conditions.[1]

Table 1: Physical and Chemical Properties of Monothis compound

| Property | Value | References |

| Molecular Formula | C₅H₁₂O₄ | [6] |

| Molar Mass | 136.15 g/mol | [6] |

| Appearance | White crystalline powder | [1][4] |

| Melting Point | 253-262 °C | [3][4][7] |

| Boiling Point | 276 °C at 30 mmHg | [7] |

| Density | 1.396 g/cm³ | [7] |

| Flash Point | 240 °C (closed cup) | [7] |

| Autoignition Temperature | > 400 °C | [3] |

| Vapor Pressure | < 1 hPa at 20 °C | [3] |

Table 2: Solubility of Monothis compound

| Solvent | Solubility | Temperature (°C) | References |

| Water | 56.6 g/L | 20 | [8] |

| Water | 1 g in 18 mL | 15 | [4][7] |

| Ethanol | Soluble | - | [4][7] |

| Glycerol | Soluble | - | [4][7] |

| Ethylene Glycol | Soluble | - | [4][7] |

| Formamide | Soluble | - | [4][7] |

| Acetone | Insoluble | - | [4][7] |

| Benzene | Insoluble | - | [4][7] |

| Carbon Tetrachloride | Insoluble | - | [4][7] |

| Ether | Insoluble | - | [4][7] |

| Petroleum Ether | Insoluble | - | [4][7] |

Experimental Protocols

Determination of Melting Point

The melting point of monothis compound is determined using the capillary tube method as described in ASTM E324: Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals .[3][4][8]

-

Apparatus: Melting point apparatus, capillary tubes, thermometer.

-

Procedure:

-

A small, representative sample of dry monothis compound powder is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the first drop of liquid appears is recorded as the initial melting point.

-

The temperature at which the last solid crystal melts is recorded as the final melting point.

-

The melting range is the difference between the final and initial melting points. A narrow melting range is indicative of high purity.[3][8]

-

Determination of Water Solubility

The water solubility of monothis compound is determined following the principles outlined in OECD Guideline 105: Water Solubility .[1][6][9][10][11] The flask method is suitable for substances with solubilities above 10⁻² g/L.

-

Apparatus: Erlenmeyer flask with a stopper, constant temperature water bath, analytical balance, filtration system.

-

Procedure:

-

An excess amount of monothis compound is added to a known volume of deionized water in a flask.

-

The flask is sealed and agitated in a constant temperature bath (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24 hours).

-

After equilibrium, the solution is allowed to stand to let undissolved particles settle.

-

A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved solid.

-

The concentration of monothis compound in the filtrate is determined by a suitable analytical method, such as gravimetry (after evaporation of the solvent) or high-performance liquid chromatography (HPLC).

-

Determination of Density

The bulk density of monothis compound powder can be determined using methods such as those described in ASTM B962: Standard Test Methods for Density of Powder Metallurgy Products Using Archimedes' Principle or ASTM D6683: Standard Test Method for Measuring Bulk Density Values of Powders and Other Bulk Solids as a Function of Compressive Stress .[7][12]

-

Apparatus: Graduated cylinder, analytical balance.

-

Procedure (Bulk Density):

-

A known mass of the monothis compound powder is weighed.

-

The powder is gently poured into a graduated cylinder.

-

The volume occupied by the powder is read from the graduated cylinder.

-

The bulk density is calculated by dividing the mass of the powder by the volume it occupies.

-

Determination of Purity by Gas Chromatography (GC)

The purity of monothis compound and the quantification of related substances like dithis compound are commonly performed by gas chromatography, often after derivatization to increase volatility.

-

Apparatus: Gas chromatograph with a flame ionization detector (FID), capillary column suitable for polar compounds, autosampler.

-

Procedure (General Overview):

-

Derivatization: A sample of monothis compound is derivatized to form more volatile compounds, for example, by acetylation with acetic anhydride to form this compound tetraacetate.

-

Injection: A known amount of the derivatized sample is injected into the GC.

-

Separation: The components of the sample are separated based on their boiling points and interaction with the stationary phase of the capillary column as they are carried through by an inert gas (e.g., helium).

-

Detection: The separated components are detected by the FID, which generates a signal proportional to the amount of each component.

-

Quantification: The purity of monothis compound is determined by comparing the peak area of the monothis compound derivative to the total area of all peaks in the chromatogram.

-

Determination of Flash Point

The flash point of monothis compound is determined using a closed-cup method as specified in standards like ASTM D93: Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester .[2][13]

-

Apparatus: Pensky-Martens closed-cup flash point tester.

-

Procedure:

-

A sample of monothis compound is placed in the test cup of the apparatus.

-

The sample is heated at a slow, constant rate with continuous stirring.

-

An ignition source is directed into the cup at regular temperature intervals.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.

-

Industrial Synthesis and Quality Control

Monothis compound is commercially produced through the condensation of formaldehyde and acetaldehyde in the presence of a base catalyst, typically sodium hydroxide or calcium hydroxide.[4][10] The reaction is a base-catalyzed aldol condensation followed by a crossed Cannizzaro reaction.

Industrial Synthesis Workflow

Caption: Industrial synthesis workflow for monothis compound.

Quality Control Workflow

Caption: Quality control workflow for monothis compound production.

Applications in Drug Development and Research

While primarily an industrial chemical, monothis compound and its derivatives have applications in the pharmaceutical industry, mainly as excipients and in the synthesis of active pharmaceutical ingredients (APIs).

-

Excipients: Its derivatives, such as this compound esters, can be used as plasticizers, emulsifiers, and stabilizers in various drug formulations.[14]

-

Drug Synthesis: The four primary hydroxyl groups provide a scaffold for the synthesis of more complex molecules with potential therapeutic applications.

-

Drug Delivery: The polyol structure can be functionalized to create drug delivery systems, such as dendrimers and star-shaped polymers.

Conclusion

Monothis compound is a fundamental chemical with well-defined physical and chemical properties. Its production is a mature industrial process with established quality control measures. For researchers and professionals in drug development, understanding these core characteristics is essential for its effective use in formulations and as a starting material for the synthesis of novel compounds. The standardized methods for its characterization ensure consistency and quality, which are paramount in the pharmaceutical and research fields.

References

- 1. oecd.org [oecd.org]

- 2. Flash Point - Prime Process Safety Center [primeprocesssafety.com]

- 3. store.astm.org [store.astm.org]

- 4. "ASTM E324: 2023 Organic Chemicals Melting Points Test Method" [bsbedge.com]

- 5. store.astm.org [store.astm.org]

- 6. laboratuar.com [laboratuar.com]

- 7. store.astm.org [store.astm.org]

- 8. infinitalab.com [infinitalab.com]

- 9. oecd.org [oecd.org]

- 10. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 11. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 12. qualtechproductsindustry.com [qualtechproductsindustry.com]

- 13. store.astm.org [store.astm.org]

- 14. researchgate.net [researchgate.net]

Pentaerythritol CAS number and molecular structure

CAS Number: 115-77-5

Molecular Formula: C(CH₂OH)₄

Abstract

This technical guide provides an in-depth overview of pentaerythritol, a highly versatile polyhydric alcohol. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, properties, synthesis, and applications. This document includes structured data tables for key quantitative information, detailed experimental protocols, and visualizations of its synthesis and the signaling pathway of its notable derivative, this compound tetranitrate (PETN).

Introduction

This compound, systematically named 2,2-bis(hydroxymethyl)propane-1,3-diol, is a white, crystalline organic compound.[1] Its structure consists of a central neopentane core with four primary hydroxyl groups.[2] This unique, highly symmetrical, and polyfunctional structure makes it a valuable building block in the synthesis of a wide range of chemical products.[2] It is a key component in the production of alkyd resins, varnishes, plasticizers, and the well-known explosive and vasodilator, this compound tetranitrate (PETN).[2] In the field of drug development, its compact and multi-functional nature makes it an attractive scaffold for combinatorial chemistry and the synthesis of novel therapeutic agents.[3]

Molecular Structure and Properties

The molecular structure of this compound features a quaternary central carbon atom bonded to four hydroxymethyl (-CH₂OH) groups. This arrangement results in a highly symmetrical, spherical molecule.

Molecular Structure:

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 115-77-5 | [2] |

| Molecular Formula | C(CH₂OH)₄ | [2] |

| Molar Mass | 136.15 g/mol | --- |

| Appearance | White crystalline solid | [1] |

| Melting Point | 260.5 °C | --- |

| Boiling Point | 276 °C at 30 mmHg | --- |

| Density | 1.396 g/cm³ | --- |

| Solubility in Water | 5.6 g/100 mL at 15 °C | --- |

| IUPAC Name | 2,2-bis(hydroxymethyl)propane-1,3-diol | [2] |

Synthesis of this compound

The industrial synthesis of this compound is typically achieved through a base-catalyzed reaction between acetaldehyde and an excess of formaldehyde.[4][5] The process involves a series of aldol additions followed by a crossed Cannizzaro reaction.[6]

Synthesis Workflow

The overall synthesis process can be visualized as a multi-step workflow, starting from the raw materials to the final purified product.

Caption: A flowchart illustrating the major stages in the industrial synthesis of this compound.

Detailed Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a typical laboratory-scale synthesis of this compound.

Materials:

-

Acetaldehyde

-

Formaldehyde (37% aqueous solution)

-

Sodium Hydroxide (NaOH)

-

Formic Acid

-

Deionized Water

-

Ethanol

Procedure:

-

In a reaction vessel equipped with a stirrer and a thermometer, combine four molar equivalents of formaldehyde with one molar equivalent of acetaldehyde in an aqueous solution.

-

Slowly add a solution of sodium hydroxide as a catalyst while maintaining the reaction temperature between 20-25°C.

-

After the initial exothermic reaction subsides, continue stirring the mixture for several hours at a slightly elevated temperature (around 50-60°C) to drive the reaction to completion.

-

Neutralize the reaction mixture with formic acid to a pH of approximately 7.5-8.0.

-

Concentrate the resulting solution by evaporation under reduced pressure to induce crystallization of this compound.

-

Collect the crude this compound crystals by filtration.

-

Recrystallize the crude product from hot water or ethanol to obtain high-purity this compound.

-

Dry the purified crystals in a vacuum oven.

Characterization of this compound

The identity and purity of synthesized this compound can be confirmed using various analytical techniques.

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Protocol: A small amount of the dried this compound sample is mixed with KBr powder and pressed into a pellet. The spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Expected Peaks: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. A strong peak around 1040 cm⁻¹ due to the C-O stretching vibration. C-H stretching vibrations are observed around 2800-3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Protocol: Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆). Record the ¹H and ¹³C NMR spectra.

-

Expected ¹H NMR Signals (in DMSO-d₆): A singlet for the methylene protons (-CH₂-) and a signal for the hydroxyl protons (-OH).

-

Expected ¹³C NMR Signals (in DMSO-d₆): A signal for the methylene carbons and a signal for the central quaternary carbon.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC):

-

Protocol: An aqueous solution of this compound can be analyzed using a suitable column (e.g., a weakly crosslinked styrene-divinylbenzene resin) with a dilute acid solution (e.g., 0.0002 M sulfuric acid) as the mobile phase.[7] Detection can be achieved using a spectrophotometric detector at a wavelength of 190 nm.[7]

-

Application: This method is effective for determining the concentration of this compound in aqueous solutions and assessing its purity.[7]

Applications in Drug Development and Medicinal Chemistry

The highly functionalized and compact structure of this compound makes it an excellent scaffold for the synthesis of diverse molecular architectures in drug discovery.[3][8]

This compound as a Molecular Scaffold

This compound can be used as a central core to which various pharmacophores or functional groups can be attached, leading to the creation of libraries of compounds for high-throughput screening.[3] Its four hydroxyl groups can be differentially protected and functionalized to create complex and diverse molecular entities.[8]

This compound Tetranitrate (PETN) and its Vasodilatory Mechanism

This compound tetranitrate (PETN) is a well-known derivative of this compound used medically as a vasodilator for the treatment of angina pectoris.[9][10] Its mechanism of action involves the release of nitric oxide (NO), a potent signaling molecule.[11]

The signaling pathway for PETN-induced vasodilation is as follows:

Caption: The signaling cascade initiated by this compound tetranitrate (PETN) leading to vasodilation.

The enzymatic conversion of PETN releases nitric oxide, which in turn activates soluble guanylate cyclase (sGC).[1][11] This leads to an increase in cyclic guanosine monophosphate (cGMP), which ultimately results in the relaxation of vascular smooth muscle and vasodilation.[9]

Conclusion

This compound is a fundamental and versatile chemical building block with a broad range of applications, from industrial manufacturing to the frontiers of drug discovery. Its unique molecular architecture, characterized by a neopentane core and four primary hydroxyl groups, provides a foundation for the synthesis of a myriad of complex molecules. This guide has provided a comprehensive overview of its core technical aspects, including its chemical identity, properties, synthesis, and characterization, with a particular focus on its relevance to researchers and professionals in the chemical and pharmaceutical sciences.

References

- 1. This compound Tetranitrate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Experienced supplier of UF MUF Resin Glue Plant [aldehydeepc.com]

- 5. US5741956A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. RU2549918C1 - Method of determining this compound concentration in aqueous solutions - Google Patents [patents.google.com]

- 8. This compound: A Versatile Substrate in Organic Transformations, Centralization on the Reaction Medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is Pentaerithrityl Tetranitrate used for? [synapse.patsnap.com]

- 10. This compound tetranitrate - Wikipedia [en.wikipedia.org]

- 11. What is the mechanism of Pentaerithrityl Tetranitrate? [synapse.patsnap.com]

A Technical Guide to the Spectroscopic Analysis of Pentaerythritol

This in-depth guide provides a comprehensive overview of the key spectroscopic data for pentaerythritol (C₅H₁₂O₄), a foundational building block in polymer chemistry and pharmaceutical sciences. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and a logical workflow for the spectroscopic characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. Due to the molecule's high degree of symmetry, its NMR spectra are relatively simple and highly characteristic.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, the chemical environment of the protons dictates their resonance frequencies. The molecule contains two distinct types of protons: those on the methylene groups (-CH₂-) and those on the hydroxyl groups (-OH).

-

Methylene Protons (-CH₂-) : The four methylene groups are chemically equivalent due to the molecule's tetrahedral symmetry. Consequently, they give rise to a single, sharp signal.[1]

-

Hydroxyl Protons (-OH) : The hydroxyl protons also produce a single signal. However, this peak is often broad due to hydrogen bonding and its chemical shift can vary significantly depending on the solvent, concentration, and temperature. In deuterated solvents like D₂O, these protons can exchange with deuterium, which may cause the signal to diminish or disappear entirely.[1]

Table 1: ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ) in ppm | Multiplicity |

| -CH ₂- | ~3.0 - 4.0[1] | Singlet |

| -OH | Variable (often broad)[1] | Singlet |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound is also straightforward, reflecting the molecule's symmetry. It displays two distinct signals corresponding to the two types of carbon atoms present.

-

Methylene Carbons (-CH₂-) : The four methylene carbons are equivalent and produce a single peak.

-

Quaternary Carbon (C) : The central quaternary carbon, bonded to the four methylene groups, gives rise to a separate, distinct signal.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ) in ppm |

| -C H₂- | ~60 - 70 |

| Quaternary C | ~40 - 50 |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.[2] The choice of solvent can affect the chemical shift of the hydroxyl protons.[1]

-

Instrument Setup : Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition : Acquire the ¹H NMR spectrum using a standard pulse sequence. For the ¹³C NMR spectrum, a proton-decoupled sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.

-

Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis : Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons. Analyze the chemical shifts in both ¹H and ¹³C spectra to confirm the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The FTIR spectrum of this compound is dominated by absorptions from its hydroxyl and alkyl groups.

The most prominent features in the spectrum are:

-

O-H Stretch : A very broad and strong absorption band in the high-frequency region, characteristic of the stretching vibration of hydrogen-bonded hydroxyl groups.[1]

-

C-H Stretch : Absorption bands corresponding to the stretching vibrations of the aliphatic C-H bonds in the methylene groups.[1]

-

C-O Stretch : A strong absorption in the fingerprint region, indicative of the C-O stretching vibration of the primary alcohol groups.[1]

Table 3: Key FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| O-H | Stretching (H-bonded) | 3600 - 3200[1] | Strong, Broad |

| C-H | Stretching | 3000 - 2800[1] | Medium |

| C-O | Stretching | 1200 - 1000[1] | Strong |

Experimental Protocol for FTIR Spectroscopy

-

Sample Preparation (KBr Pellet Method) : Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3][4]

-

Pellet Formation : Place the powder mixture into a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition : Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of a pure KBr pellet or empty sample compartment should be recorded and subtracted from the sample spectrum.

-

Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups to confirm the identity and purity of the this compound sample.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

For this compound (Molecular Weight: 136.15 g/mol ), electron ionization (EI) is a common method. The mass spectrum will show a molecular ion peak (M⁺) if it is stable enough, along with several fragment ions resulting from the cleavage of bonds within the molecule.

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation | Relative Abundance |

| 136 | Molecular Ion [C₅H₁₂O₄]⁺ | Low to absent |

| 105 | [M - CH₂OH]⁺ | |

| 70 | High | |

| 57 | High[5] | |

| 42 | High[5] | |

| 31 | [CH₂OH]⁺ | High[5] |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction : Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization : Ionize the sample using an appropriate method, such as Electron Ionization (EI) or a softer technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) if analyzing from a liquid stream.[6][7]

-

Mass Analysis : The resulting ions are separated by the mass analyzer (e.g., quadrupole, time-of-flight) based on their m/z ratio.

-

Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Analysis : Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain insights into the molecular structure and confirm the identity of the compound.

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the comprehensive spectroscopic characterization of a chemical compound such as this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

The Solubility of Pentaerythritol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: Understanding the Significance of Pentaerythritol Solubility

This compound [C(CH₂OH)₄], a highly symmetrical and polyfunctional crystalline alcohol, serves as a critical building block in a multitude of applications, from the synthesis of alkyd resins, plasticizers, and explosives to its increasing use in the pharmaceutical and biomedical fields. Its utility is profoundly influenced by its solubility characteristics in various organic solvents. For researchers, scientists, and drug development professionals, a deep understanding of this compound's solubility is paramount for reaction engineering, purification, formulation development, and the design of novel drug delivery systems.

This in-depth technical guide provides a comprehensive overview of the solubility of this compound in a range of organic solvents. We will delve into the molecular interactions governing its dissolution, present collated quantitative and qualitative solubility data, and provide a detailed experimental protocol for the accurate determination of its solubility. This guide is designed to be a practical and authoritative resource, empowering you to make informed decisions in your research and development endeavors.

The Molecular Dance: Factors Governing this compound's Solubility

The solubility of this compound is a complex interplay of its molecular structure and the physicochemical properties of the solvent. As a polyol with four primary hydroxyl (-OH) groups, its behavior is dominated by hydrogen bonding.

Hydrogen Bonding: The Key to Dissolution

This compound's four hydroxyl groups can act as both hydrogen bond donors and acceptors. For a solvent to effectively dissolve this compound, it must be capable of disrupting the strong intermolecular hydrogen bonds within the this compound crystal lattice and forming new, energetically favorable hydrogen bonds with the this compound molecules.

Polarity and "Like Dissolves Like"

The principle of "like dissolves like" is a fundamental concept in understanding solubility. This compound is a highly polar molecule due to its multiple hydroxyl groups. Therefore, it exhibits greater solubility in polar solvents that can engage in hydrogen bonding. Protic polar solvents, such as alcohols and glycols, are generally effective at solvating this compound. Aprotic polar solvents, if they are strong hydrogen bond acceptors, can also exhibit some solvating power. Conversely, this compound is largely insoluble in nonpolar solvents like benzene, ether, and hydrocarbons, which cannot effectively interact with its polar hydroxyl groups.[1][2]

Temperature's Influence

The dissolution of this compound is typically an endothermic process, meaning that its solubility generally increases with a rise in temperature.[3] This is because the increased thermal energy helps to overcome the lattice energy of the this compound crystals and promotes the dissolution process. This temperature dependence is a critical factor in processes such as recrystallization for purification.

Quantitative and Qualitative Solubility of this compound in Organic Solvents

The following table summarizes the available quantitative and qualitative solubility data for this compound in a variety of organic solvents. It is important to note that quantitative data, particularly with temperature dependence, is not available for all solvents in the published literature.

| Solvent Class | Solvent Name | Solubility ( g/100 g solvent) | Temperature (°C) | Notes and References |

| Alcohols | Methanol | 7.23 | 25 | [3] |

| Ethanol | 0.33 | 25 | [3] | |

| tert-Butanol | 1.5 | 60 | [4] | |

| Polyols | Ethylene Glycol | Soluble | - | [1][5] |

| Glycerol | Soluble | - | [1][5] | |

| Amides | Formamide | Soluble | - | [1][5] |

| Dimethylformamide (DMF) | Soluble | - | Mentioned as a good solvent in online forums.[6] | |

| N-Methyl-2-pyrrolidone (NMP) | Soluble | - | Mentioned as a good solvent in online forums.[6] | |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | 16.5 | 25 | [3] |

| 2.0 | 25 | [4] | ||

| 5-10 | Ambient | [7] | ||

| Amines | Butylamine | 16 | 25 | [3] |

| Ethanolamine | 4.5 | 25 | [3] | |

| Ketones | Acetone | Insoluble | - | [1][8] |

| Ethers | Diethyl Ether | Insoluble | - | [1][8] |

| Aromatic Hydrocarbons | Benzene | Insoluble | - | [1][8] |

| Halogenated Hydrocarbons | Carbon Tetrachloride | Insoluble | - | [1][8] |

| Aliphatic Hydrocarbons | Petroleum Ether | Insoluble | - | [8] |

Visualizing the Interactions: A Molecular Perspective

The following diagram illustrates the key molecular interactions that govern the solubility of this compound in a protic polar solvent, such as an alcohol.

Caption: Molecular interactions in the dissolution of this compound.

Experimental Protocol: Gravimetric Method for Solubility Determination

The gravimetric method is a reliable and widely used technique for determining the solubility of a solid in a liquid.[9] The following protocol provides a step-by-step guide for its implementation.

I. Materials and Equipment

-

This compound (high purity)

-

Organic solvent of interest

-

Analytical balance (±0.0001 g accuracy)

-

Thermostatic shaker or water bath with precise temperature control

-

Isothermal filtration system (e.g., syringe with a pre-heated/cooled filter)

-

Vials with airtight seals

-

Drying oven

II. Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known mass of the organic solvent in a sealed vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure saturation is reached.

-

-

Isothermal Separation of the Saturated Solution:

-

Once equilibrium is established, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known mass of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled syringe fitted with a filter. This step must be performed isothermally to prevent any change in solubility due to temperature fluctuations.

-

-

Gravimetric Analysis:

-

Transfer the collected saturated solution to a pre-weighed vial.

-

Record the total mass of the vial and the saturated solution.

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 60-80°C).

-

Dry the sample to a constant weight.

-

Once cooled to room temperature in a desiccator, record the final mass of the vial containing the dried this compound.

-

-

Calculation of Solubility:

-

The mass of the solvent is the difference between the total mass of the saturated solution and the mass of the dissolved this compound.

-

The solubility is then calculated as the mass of dissolved this compound per 100 g of the solvent.

-

III. Self-Validating System and Causality

-

Excess Solid: The presence of undissolved solid at equilibrium is a visual confirmation that the solution is saturated.

-

Equilibration Time: A preliminary study to determine the time required to reach equilibrium at a given temperature ensures the accuracy of the results. This can be done by measuring the concentration of the supernatant at different time points until it becomes constant.

-

Isothermal Conditions: Maintaining a constant temperature during filtration is critical. Any temperature change would alter the solubility and lead to inaccurate results. Using pre-heated or pre-cooled equipment minimizes this error.

-

Drying to Constant Weight: This ensures that all the solvent has been removed, providing an accurate mass of the dissolved this compound.

Applications and Implications in Research and Drug Development

The solubility of this compound in organic solvents has significant implications across various scientific disciplines:

-

Reaction Chemistry: In the synthesis of this compound derivatives, such as this compound tetranitrate (PETN), the choice of solvent is critical for controlling reaction kinetics, product yield, and purity.[10]

-

Purification: Recrystallization is a common method for purifying this compound. This process relies on the differential solubility of this compound and its impurities in a given solvent at different temperatures.

-

Polymer Chemistry: this compound is a precursor for various polymers. Its solubility in monomers or reaction media is essential for achieving homogeneous polymerization and desired polymer properties.

-

Drug Delivery: In the pharmaceutical field, understanding the solubility of this compound and its derivatives is crucial for the development of drug delivery systems, including the formulation of amorphous solid dispersions to enhance the bioavailability of poorly soluble drugs.

-

Coatings and Resins: The solubility of this compound in solvents used for paints, varnishes, and other coatings affects the formulation's viscosity, drying time, and the final properties of the film.[4]

Conclusion

The solubility of this compound in organic solvents is a fundamental property that underpins its wide-ranging applications. This guide has provided a detailed overview of the molecular factors influencing its solubility, a compilation of available solubility data, a robust experimental protocol for its determination, and an exploration of its practical implications. By leveraging this knowledge, researchers, scientists, and drug development professionals can optimize their experimental designs, improve product formulations, and drive innovation in their respective fields.

References

- 1. This compound | C(CH2OH)4 | CID 8285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. koyonchem.com [koyonchem.com]

- 3. This compound | 115-77-5 [chemicalbook.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound - Sciencemadness Wiki [sciencemadness.org]

- 6. reddit.com [reddit.com]

- 7. ptacts.uspto.gov [ptacts.uspto.gov]

- 8. Experienced supplier of UF MUF Resin Glue Plant [aldehydeepc.com]

- 9. Dithis compound | C10H22O7 | CID 31352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. WO2017085158A1 - Polyester polyols with enhanced solubility - Google Patents [patents.google.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Pentaerythritol

Introduction

Pentaerythritol (PE), a polyhydric alcohol with the chemical structure C(CH₂OH)₄, is a white, crystalline solid that serves as a fundamental building block in the chemical industry. Its unique neopentyl structure, containing four primary hydroxyl groups and no β-hydrogens, imparts significant thermal stability. This property makes it a critical component in a wide array of applications, including the manufacturing of alkyd resins for coatings, as a thermal stabilizer for PVC, in the synthesis of high-performance polyol esters for synthetic lubricants, and as an organic phase-change material (PCM) for thermal energy storage.[1] For researchers, scientists, and drug development professionals, a thorough understanding of its thermal behavior is paramount for process optimization, product formulation, and ensuring material stability and safety.

This technical guide provides a comprehensive overview of the thermal stability and decomposition of this compound, focusing on quantitative thermal analysis data, detailed experimental methodologies, and the underlying factors and mechanisms governing its degradation.

Thermal Analysis Techniques and Experimental Protocols

The thermal properties of this compound are primarily investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide critical data on mass loss, decomposition temperatures, phase transitions, and heat flow.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[2][3] It is the primary method for determining the thermal stability and decomposition profile of a material.

Detailed Experimental Protocol:

-

Sample Preparation: A small sample, typically between 5–15 mg, is accurately weighed into a clean, inert TGA crucible (e.g., alumina or platinum).[2]

-

Instrument Setup: The TGA instrument is calibrated and purged with a high-purity inert gas, such as nitrogen or argon, at a consistent flow rate (e.g., 60-100 mL/min) to create a non-oxidative environment.[2][4] For studying oxidative stability, air can be used as the purge gas.

-

Temperature Program: A common method is dynamic heating, where the sample is heated at a linear rate (e.g., 5, 10, or 20 °C/min) from ambient temperature to a final temperature (e.g., 600-700 °C) to ensure complete decomposition.[4] An initial isothermal hold at a low temperature may be used to remove residual moisture.

-

Data Analysis: The primary output is a TGA curve (mass % vs. temperature). The first derivative of this curve (DTG curve) shows the rate of mass loss and is used to identify peak decomposition temperatures. Key data points include the onset temperature of decomposition (T_onset) and the temperature of maximum mass loss rate (T_peak).[3]

Differential Scanning Calorimetry (DSC)